molecular formula C8H20Cl2N2O B2701258 2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride CAS No. 1803599-42-9

2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride

Cat. No.: B2701258
CAS No.: 1803599-42-9
M. Wt: 231.16
InChI Key: AZFSNZVRSJRWFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride typically involves the reaction of pyrrolidine derivatives with ethylene oxide or similar reagents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is often subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride, commonly referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an aminoethyl group, making it a subject of interest for various therapeutic applications.

  • IUPAC Name : 2-[1-(2-aminoethyl)pyrrolidin-3-yl]ethanol dihydrochloride
  • CAS Number : 1803599-42-9
  • Molecular Formula : C8H18N2O·2ClH
  • Molecular Weight : 220.14 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, including:

  • Receptor Agonism : The compound may act as an agonist at certain receptors, influencing neurotransmitter systems.
  • Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.

Antimicrobial Activity

Recent studies have demonstrated that pyrrolidine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These results indicate that the compound is particularly effective against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects. Research indicates that similar pyrrolidine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. For instance, compounds with similar structures have shown to modulate serotonin and dopamine receptors .

Study on Antimicrobial Efficacy

In a study examining the antibacterial activity of various pyrrolidine derivatives, this compound was evaluated alongside other compounds. The results highlighted its effectiveness against resistant strains of bacteria, demonstrating its potential role in developing new antibiotics .

Neuropharmacology Research

A separate investigation focused on the neuropharmacological properties of related compounds found that they could enhance cognitive function and reduce anxiety-like behaviors in animal models. These findings suggest that this compound may have similar effects due to its structural attributes .

Properties

IUPAC Name

2-[1-(2-aminoethyl)pyrrolidin-3-yl]ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c9-3-5-10-4-1-8(7-10)2-6-11;;/h8,11H,1-7,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFSNZVRSJRWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CCO)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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